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molecular formula C9H9NO3 B8732059 Methyl 3-acetylpicolinate CAS No. 174681-87-9

Methyl 3-acetylpicolinate

Cat. No. B8732059
M. Wt: 179.17 g/mol
InChI Key: ODTDOJIDRHNYAZ-UHFFFAOYSA-N
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Patent
US05098462

Procedure details

Lithium methylsulfonylmethyl(methyl)cuprate(I) is chilled to -78°, and 2-methoxycarbonylnicotinoyl chloride (3.2 g, 16.0 mmol) is slowly added, keeping the temperature at -65 to -70. The mixture is stirred at -78° for 1 hour, after which aq. ammonium chloride is added. The mixture is warmed to RT, poured into water and ethyl acetate and extracted with ethyl acetate. The combined organic phases are dried and reduced and the product is purified by prep. TLC to give methyl 3-acetyl-2-pyridinecarboxylate.
[Compound]
Name
Lithium methylsulfonylmethyl(methyl)cuprate(I)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](Cl)=[O:8])=[O:4].[Cl-].[NH4+].O.[C:17](OCC)(=O)C>>[C:7]([C:6]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[CH3:17] |f:1.2|

Inputs

Step One
Name
Lithium methylsulfonylmethyl(methyl)cuprate(I)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
COC(=O)C1=C(C(=O)Cl)C=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at -78° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
the product is purified by prep

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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